molecular formula C10H11BrN2O B8469181 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine

Katalognummer: B8469181
Molekulargewicht: 255.11 g/mol
InChI-Schlüssel: OUBKWDIZBRFMMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine: is a chemical compound that belongs to the class of pyridinamine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3,6-dihydro-2H-pyran-4-yl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine typically involves the reaction of 5-bromo-2-chloro-4-iodopyridine with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and copper(I) iodide (CuI) as a catalyst. The reaction mixture is heated to 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the pure compound from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A compound with similar structural features but different functional groups.

    5-Bromo-2-chloro-4-iodopyridine: A precursor in the synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine.

    6-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-amine: A compound with a similar pyridine ring but different substituents.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a 3,6-dihydro-2H-pyran-4-yl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H11BrN2O

Molekulargewicht

255.11 g/mol

IUPAC-Name

5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine

InChI

InChI=1S/C10H11BrN2O/c11-8-5-9(12)10(13-6-8)7-1-3-14-4-2-7/h1,5-6H,2-4,12H2

InChI-Schlüssel

OUBKWDIZBRFMMJ-UHFFFAOYSA-N

Kanonische SMILES

C1COCC=C1C2=C(C=C(C=N2)Br)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of as 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)-3-nitropyridine (0.19 g, 0.69 mmol) in EtOAc (10 mL) was added tin(II) chloride dihydrate (0.78 g, 3.48 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 65° C. After 19 h, the reaction was cooled to rt and diluted with EtOAc, then washed with 1M NaOH (20 mL), water (20 mL), and brine (20 mL). After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The residue was identified as mostly 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)-3-pyridinamine.
Name
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)-3-nitropyridine
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.